2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the properties of the compound such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Antibacterial Agents : The synthesis of various derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide has been explored, with these compounds showing significant antibacterial activity. This research highlights the potential of these derivatives as antibacterial agents, contributing to the fight against bacterial infections (Ramalingam et al., 2019).
Antimicrobial Activities : Novel series of compounds derived from reactions involving 2,4-difluorophenyl and 1,8-naphthyridin-2-yl groups have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate considerable antibacterial and antifungal activities, comparable to reference drugs, indicating their potential use in developing new antimicrobial agents (Adem et al., 2022).
Design and Anti-Microbial Activity : A design of new pyrano quinoline derivatives based on the benzo[h][1,6]naphthyridine structure has shown antimicrobial activity, pointing towards the applicability of these compounds in creating new antimicrobial drugs (Watpade et al., 2017).
Functionalization and Chemical Properties
Functionalization Studies : Research on the functionalization of benzo[b][1,6]naphthyridine derivatives, including the synthesis of compounds with potential antimicrobial activity, sheds light on the chemical properties and potential applications of these molecules in various domains (Ivanov et al., 2003).
Synthesis and DNA Interaction : The synthesis of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids under microwave irradiation and their interaction with DNA have been studied. These compounds exhibit fluorescence changes upon binding to DNA, suggesting their potential use in bioanalytical applications (Naik et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O2/c21-11-1-4-17-13(7-11)20(28)14-9-26(6-5-18(14)25-17)10-19(27)24-12-2-3-15(22)16(23)8-12/h1-4,7-8H,5-6,9-10H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMMHUINBQWFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.